molecular formula C16H10N2O2S B282065 (4-Benzoyl-1,2,5-thiadiazol-3-yl)(phenyl)methanone

(4-Benzoyl-1,2,5-thiadiazol-3-yl)(phenyl)methanone

Cat. No. B282065
M. Wt: 294.3 g/mol
InChI Key: AUOIXQRFFOYGBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Benzoyl-1,2,5-thiadiazol-3-yl)(phenyl)methanone, also known as BTDPM, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. BTDPM belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

(4-Benzoyl-1,2,5-thiadiazol-3-yl)(phenyl)methanone has been found to exhibit a broad range of biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. (4-Benzoyl-1,2,5-thiadiazol-3-yl)(phenyl)methanone has also been reported to have potent antibacterial and antifungal activities against various pathogens. Moreover, (4-Benzoyl-1,2,5-thiadiazol-3-yl)(phenyl)methanone has been found to possess significant antioxidant and anti-inflammatory activities, which make it a potential candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of (4-Benzoyl-1,2,5-thiadiazol-3-yl)(phenyl)methanone is not yet fully understood. However, it has been proposed that (4-Benzoyl-1,2,5-thiadiazol-3-yl)(phenyl)methanone exerts its biological activities through the modulation of various molecular targets, including enzymes and receptors. (4-Benzoyl-1,2,5-thiadiazol-3-yl)(phenyl)methanone has been reported to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and α-glucosidase. Moreover, (4-Benzoyl-1,2,5-thiadiazol-3-yl)(phenyl)methanone has been found to interact with various receptors, including GABA-A and NMDA receptors.
Biochemical and Physiological Effects:
(4-Benzoyl-1,2,5-thiadiazol-3-yl)(phenyl)methanone has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade. Moreover, (4-Benzoyl-1,2,5-thiadiazol-3-yl)(phenyl)methanone has been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. (4-Benzoyl-1,2,5-thiadiazol-3-yl)(phenyl)methanone has also been reported to possess significant antioxidant and anti-inflammatory activities, which make it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

(4-Benzoyl-1,2,5-thiadiazol-3-yl)(phenyl)methanone has several advantages for lab experiments. It is relatively easy to synthesize, and it can be obtained in good yields with high purity. Moreover, (4-Benzoyl-1,2,5-thiadiazol-3-yl)(phenyl)methanone has been found to exhibit a broad range of biological activities, which makes it a potential candidate for the development of new drugs. However, the limitations of (4-Benzoyl-1,2,5-thiadiazol-3-yl)(phenyl)methanone include its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for research on (4-Benzoyl-1,2,5-thiadiazol-3-yl)(phenyl)methanone. One potential direction is to investigate the mechanism of action of (4-Benzoyl-1,2,5-thiadiazol-3-yl)(phenyl)methanone in more detail. Another direction is to explore the potential of (4-Benzoyl-1,2,5-thiadiazol-3-yl)(phenyl)methanone as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Moreover, the development of new derivatives of (4-Benzoyl-1,2,5-thiadiazol-3-yl)(phenyl)methanone with improved solubility and bioavailability could enhance its potential as a drug candidate.

Synthesis Methods

The synthesis of (4-Benzoyl-1,2,5-thiadiazol-3-yl)(phenyl)methanone involves the reaction of 4-amino-1,2,5-thiadiazole-3-carboxylic acid with benzoyl chloride in the presence of triethylamine. The resulting product is then treated with phenylmagnesium bromide to obtain (4-Benzoyl-1,2,5-thiadiazol-3-yl)(phenyl)methanone. This method has been reported to yield (4-Benzoyl-1,2,5-thiadiazol-3-yl)(phenyl)methanone in good yields with high purity.

properties

Molecular Formula

C16H10N2O2S

Molecular Weight

294.3 g/mol

IUPAC Name

(4-benzoyl-1,2,5-thiadiazol-3-yl)-phenylmethanone

InChI

InChI=1S/C16H10N2O2S/c19-15(11-7-3-1-4-8-11)13-14(18-21-17-13)16(20)12-9-5-2-6-10-12/h1-10H

InChI Key

AUOIXQRFFOYGBP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=NSN=C2C(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NSN=C2C(=O)C3=CC=CC=C3

Origin of Product

United States

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